molecular formula C15H19Cl2N3O B1581208 Diclobutrazol CAS No. 75736-33-3

Diclobutrazol

Cat. No. B1581208
CAS RN: 75736-33-3
M. Wt: 328.2 g/mol
InChI Key: URDNHJIVMYZFRT-KGLIPLIRSA-N
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Description

Diclobutrazol is a systemic fungicide that is highly active against rusts, powdery mildews, and other fungal phytopathogens . It can be used as a pesticide to control various crop diseases .


Synthesis Analysis

Diclobutrazol is a racemic mixture of two chemical compounds from the triazole group . The synthesis of Diclobutrazol involves a series of chemical reactions, including amide formation, SNAr reactions, Boc protection/deprotection, ester hydrolysis, and Suzuki Miyaura coupling .


Molecular Structure Analysis

The molecular formula of Diclobutrazol is C15H19Cl2N3O . Its average mass is 328.237 Da and its monoisotopic mass is 327.090515 Da . The structure of Diclobutrazol can be determined using techniques such as X-ray crystallography and electron diffraction .


Chemical Reactions Analysis

Diclobutrazol is a fungicide that acts by inhibiting the growth of fungal phytopathogens . The chemical reactions involved in its action are complex and involve multiple steps .


Physical And Chemical Properties Analysis

Diclobutrazol is a pure white crystal with a melting point of 147-149°C . It has a vapor pressure of 0.0027 x 10-3PA at 20°C and a relative density of 1.25 . It is soluble in acetone, chlorine, methanol, ethanol, and other organic solvents, with a solubility greater than or equal to 50g/L . In water, its solubility is 9mg/L .

Scientific Research Applications

Fungicide Application

Diclobutrazol was primarily used as a fungicide to control mildews on a range of crops . It was effective against powdery mildew, apple mildew, rust, and scab .

Crop Protection

It was applied to various crops such as cereals, vines, coffee, apples & pears, and curcubits . This broad-spectrum application made it a versatile tool in crop protection.

Analytical Standard

Diclobutrazol has been used as an analytical standard in scientific research . This means it can serve as a reference material in the calibration of instruments or in the preparation of standard solutions for chemical analysis.

Environmental Fate Studies

Due to its low aqueous solubility and volatility , Diclobutrazol could be used in environmental fate studies. These studies examine how the substance behaves in the environment, including its distribution and degradation.

Ecotoxicity Studies

Diclobutrazol has a low mammalian toxicity but is moderately toxic to fish . It is relatively non-toxic to honeybees . Therefore, it could be used in ecotoxicity studies to understand the impact of such substances on various organisms.

Pesticide Research

As a member of the conazole fungicides , Diclobutrazol could be used in pesticide research, particularly in studying the properties and effects of this group of fungicides.

Safety and Hazards

Diclobutrazol can cause serious eye irritation and is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used when handling Diclobutrazol .

properties

IUPAC Name

1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-5,7-9,13-14,21H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDNHJIVMYZFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868378
Record name 1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diclobutrazol

CAS RN

66345-62-8, 75736-33-3
Record name β-[(2,4-Dichlorophenyl)methyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66345-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diclobutrazol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066345628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-tert-butyl-β-[(2,4-dichlorophenyl)methyl]-1H-1,2,4-triazol-1-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.276
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2RS, 3RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1yl)pentan-3-ol;(R*, R*)-(±)-β-[(2,4-dichlorophenyl)methyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol;diclobutrazole (ISO)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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